

Sodium Malate: Application Notes and Protocols for Pharmaceutical Formulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium malate**

Cat. No.: **B1197888**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium malate, the sodium salt of malic acid, is a versatile excipient utilized in the pharmaceutical industry primarily as a pH adjuster and buffering agent. Its ability to maintain a stable pH environment is crucial for enhancing the stability and solubility of active pharmaceutical ingredients (APIs), thereby ensuring optimal drug product performance and shelf-life. This document provides detailed application notes and experimental protocols for the effective use of **sodium malate** in drug formulation.

Physicochemical Properties

Sodium malate is an odorless, white crystalline powder that is freely soluble in water. Its key properties are summarized in the table below.

Property	Value	Reference
Chemical Name	Disodium malate	
CAS Number	676-46-0	
Molecular Formula	C ₄ H ₄ Na ₂ O ₅	[1]
Molecular Weight	178.05 g/mol	[1]
Solubility	Freely soluble in water	
Appearance	White crystalline powder or lumps	[2]
pH (in solution)	Neutral to slightly basic (typically 7-8)	[2]

Applications in Pharmaceutical Formulation

Sodium malate's primary functions in pharmaceutical formulations include:

- Buffering Agent: It helps maintain the pH of a formulation within a specific range, which is critical for the stability of pH-sensitive APIs.[\[3\]](#)[\[4\]](#) By resisting changes in pH, it can prevent the degradation of the drug substance.[\[4\]](#)
- pH Adjuster: **Sodium malate** can be used to adjust the pH of liquid and semi-solid formulations to a desired level.[\[5\]](#) This is important for drug solubility, patient comfort (e.g., in ophthalmic and injectable preparations), and to optimize the therapeutic activity of the drug. [\[1\]](#)[\[4\]](#)
- Flavor Enhancer: In oral formulations, it can be used to impart a mild, salty taste, which can help mask the unpleasant taste of some APIs.
- Chelating Agent: The malate ion can chelate metal ions, which can help to prevent the oxidation of APIs that are sensitive to metal-catalyzed degradation.[\[2\]](#)

Use in Specific Dosage Forms

- Oral Formulations: **Sodium malate** is used in both liquid and solid oral dosage forms to control the microenvironmental pH, which can influence the dissolution and absorption of weakly acidic and basic drugs.[6]
- Parenteral Formulations: In injectable formulations, it can be used to adjust the pH to physiological levels, reducing pain and irritation upon injection.[7]
- Ophthalmic Formulations: For eye drops, maintaining a pH close to that of tear fluid (around 7.4) is crucial for patient comfort and to prevent irritation.[1][8] **Sodium malate** can be used as a buffering agent in these formulations.[9][10] The concentration of buffers in ophthalmic solutions is carefully controlled to have a low buffer capacity, allowing the tears' natural buffering system to bring the pH of the instilled solution back to that of the eye.[9]

Quantitative Data

The following tables provide illustrative data on the performance of **sodium malate** as a pharmaceutical excipient. Note: This data is for exemplary purposes and actual performance may vary depending on the specific formulation and conditions.

Table 1: Illustrative Buffering Capacity of Sodium Malate Solutions

Sodium Malate Concentration (M)	Initial pH	Moles of HCl to decrease pH by 1 unit	Moles of NaOH to increase pH by 1 unit
0.01	7.5	0.002	0.003
0.05	7.5	0.010	0.015
0.10	7.5	0.022	0.031

Table 2: Illustrative Effect of Sodium Malate on the Solubility of a Weakly Acidic and a Weakly Basic Drug

Drug Type	API	Formulation pH without Buffer	Formulation pH with 0.1M Sodium Malate	Solubility without Buffer (mg/mL)	Solubility with 0.1M Sodium Malate (mg/mL)
Weakly Acidic	Ibuprofen	4.5	6.8	0.5	5.2
Weakly Basic	Verapamil HCl	8.0	7.2	2.1	15.8

Table 3: Illustrative Stability of a pH-Sensitive API in the Presence of Sodium Malate

API (pH-sensitive)	Storage Condition	Formulation without Buffer (% Degradation after 3 months)	Formulation with 0.1M Sodium Malate (% Degradation after 3 months)
Enalapril Maleate	40°C / 75% RH	15.2	2.5

Experimental Protocols

Protocol 1: Determination of Buffer Capacity of Sodium Malate

Objective: To determine the buffer capacity of a **sodium malate** solution.[\[11\]](#)

Materials:

- **Sodium malate**
- Deionized water
- 0.1 M Hydrochloric acid (HCl) solution
- 0.1 M Sodium hydroxide (NaOH) solution

- Calibrated pH meter
- Burettes
- Beakers
- Magnetic stirrer and stir bar

Methodology:

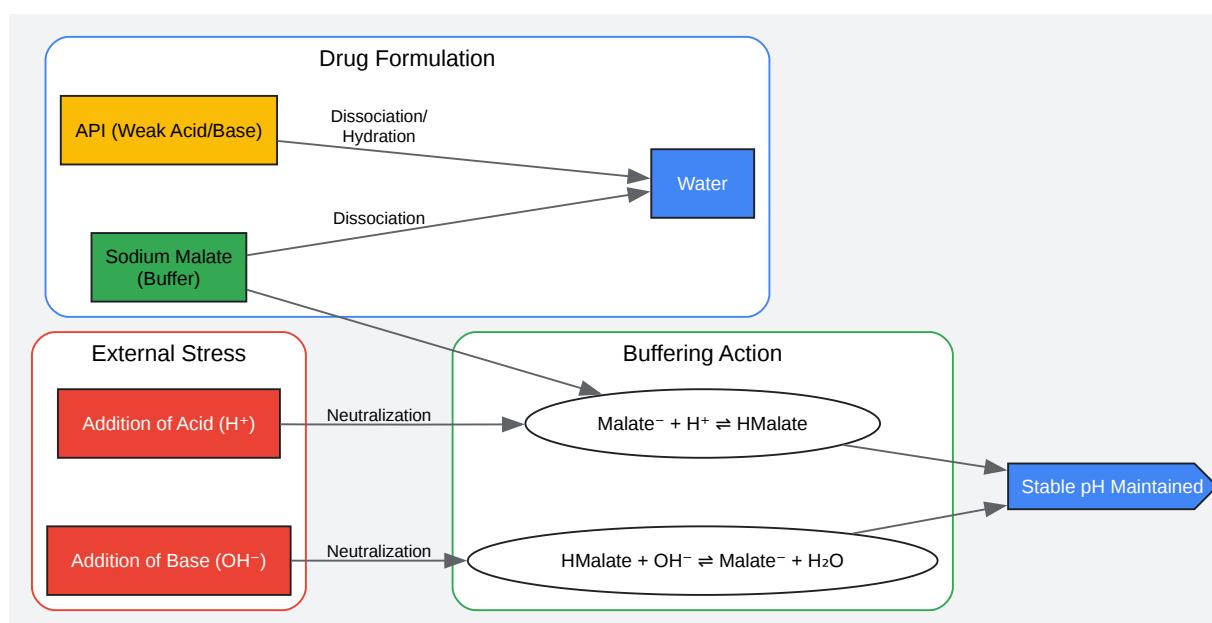
- Prepare a **sodium malate** solution of the desired concentration (e.g., 0.05 M) by dissolving the appropriate amount of **sodium malate** in deionized water.
- Measure the initial pH of the solution.
- Titrate the solution with 0.1 M HCl, adding small increments (e.g., 0.5 mL) at a time.
- Record the pH after each addition, allowing the reading to stabilize.
- Continue the titration until the pH has dropped by at least two units.
- Repeat the titration with a fresh sample of the **sodium malate** solution using 0.1 M NaOH until the pH has increased by at least two units.
- Plot the pH of the solution against the volume of acid or base added.
- The buffer capacity is calculated as the moles of acid or base required to change the pH of one liter of the buffer solution by one unit.[\[12\]](#)

Protocol 2: Drug-Excipient Compatibility Study using DSC and HPLC

Objective: To assess the compatibility of an API with **sodium malate** under accelerated stability conditions.[\[13\]](#)[\[14\]](#)

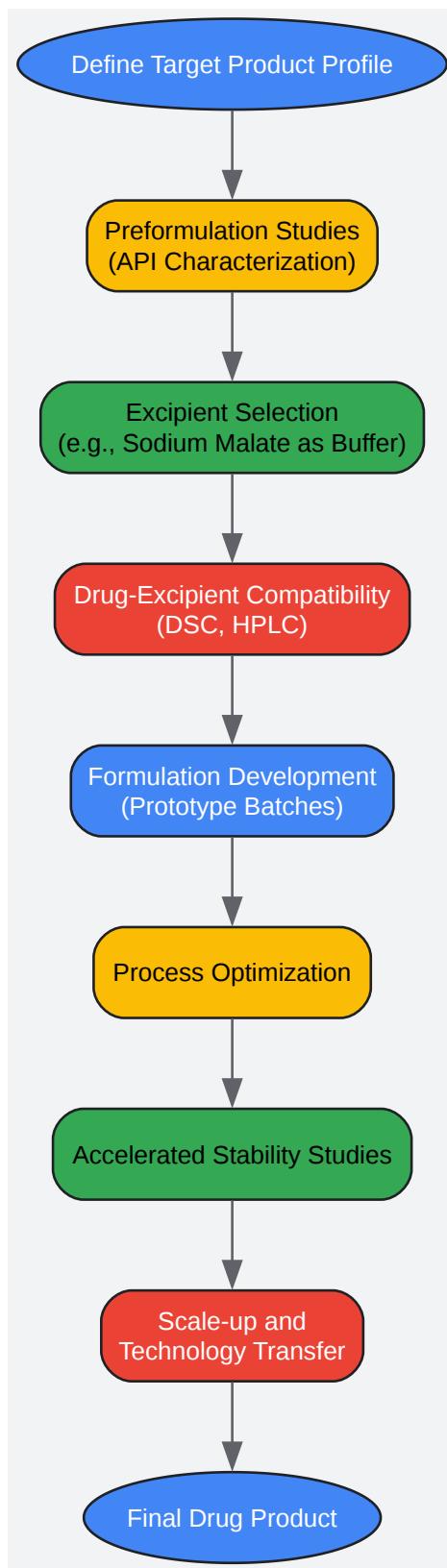
Materials:

- Active Pharmaceutical Ingredient (API)

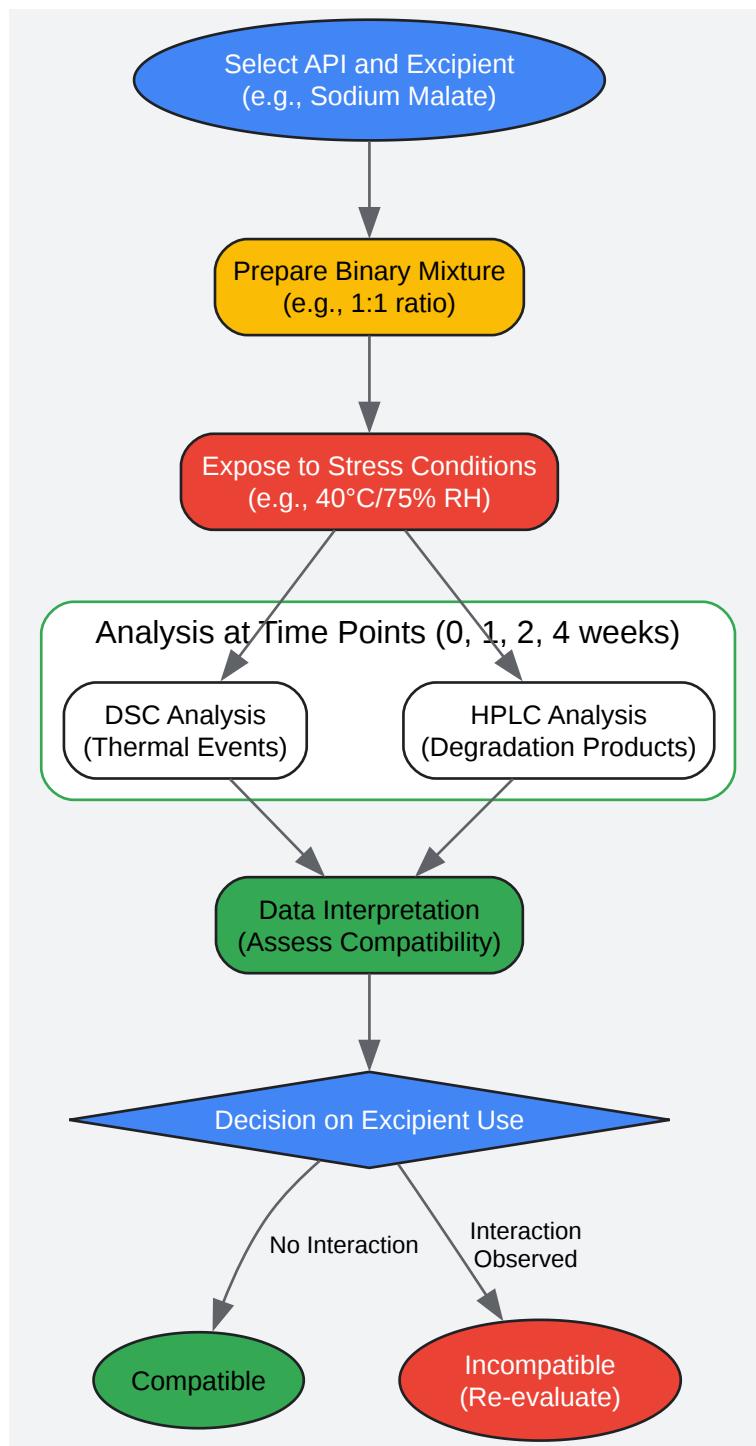

- **Sodium malate**
- Mortar and pestle
- Vials with stoppers
- Stability chambers (e.g., 40°C/75% RH, 50°C/75% RH)
- Differential Scanning Calorimeter (DSC)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Methodology:

- Sample Preparation:
 - Prepare binary mixtures of the API and **sodium malate** in a 1:1 ratio by weight.
 - Gently blend the powders using a mortar and pestle.
 - Prepare physical mixtures with other excipients as per the planned formulation.
 - Place the mixtures in vials and seal them.
 - Store the vials under accelerated stability conditions.[15]
- Differential Scanning Calorimetry (DSC) Analysis:
 - Analyze the individual components (API and **sodium malate**) and the binary mixtures at time zero and after storage.
 - Heat the samples at a constant rate (e.g., 10°C/min) over a defined temperature range.
 - Compare the thermograms of the mixtures with those of the individual components. The appearance of new peaks, disappearance of existing peaks, or a significant shift in the melting point of the API may indicate an interaction.[16][17]
- High-Performance Liquid Chromatography (HPLC) Analysis:


- Develop and validate a stability-indicating HPLC method for the API.[18][19][20]
- At specified time points (e.g., 0, 1, 2, and 4 weeks), remove the samples from the stability chambers.
- Dissolve the samples in a suitable solvent and analyze them by HPLC.
- Quantify the amount of API remaining and identify any degradation products. A significant decrease in the API concentration or the appearance of new peaks in the chromatogram of the mixture compared to the pure API indicates a potential incompatibility.[14]

Visualizations


[Click to download full resolution via product page](#)

Caption: Mechanism of pH buffering by **sodium malate**.

[Click to download full resolution via product page](#)

Caption: General workflow for new excipient incorporation.

[Click to download full resolution via product page](#)

Caption: Workflow for drug-excipient compatibility testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. reviewofophthalmology.com [reviewofophthalmology.com]
- 2. What is Sodium Malate - Properties & Specifications [ja.eleph-citrics.com]
- 3. scribd.com [scribd.com]
- 4. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 5. Amended Safety Assessment of Malic Acid and Sodium Malate as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophobic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BUFFERS [ou.edu]
- 8. Common eye drops and their implications for pH measurements in the management of chemical eye injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. Ophthalmic Preparations | Pharmalabs [pharmalabs.unc.edu]
- 11. testinglab.com [testinglab.com]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. Drug excipient Compatibility | PDF [slideshare.net]
- 14. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. scribd.com [scribd.com]
- 18. ijpbs.com [ijpbs.com]

- 19. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. caribjscitech.com [caribjscitech.com]
- To cite this document: BenchChem. [Sodium Malate: Application Notes and Protocols for Pharmaceutical Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197888#sodium-malate-as-a-pharmaceutical-excipient-in-drug-formulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com